6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile
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Overview
Description
6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile is a complex organic compound that features a quinoline core substituted with a fluoro group, a piperidine ring, and a tetrahydroisoquinoline moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the fluoro group through electrophilic fluorination. The piperidine ring can be introduced via nucleophilic substitution reactions, and the tetrahydroisoquinoline moiety can be attached through amide bond formation using appropriate coupling reagents such as EDCI or HATU .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the quinoline and piperidine moieties.
6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with different substituents on the isoquinoline ring.
1,2,3,4-Tetrahydroisoquinoline: Lacks the fluoro and quinoline groups, making it a simpler analog.
Uniqueness
6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile is unique due to its combination of a quinoline core, a fluoro substituent, a piperidine ring, and a tetrahydroisoquinoline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O/c26-21-5-6-23-22(13-21)24(20(14-27)15-28-23)29-10-8-18(9-11-29)25(31)30-12-7-17-3-1-2-4-19(17)16-30/h1-6,13,15,18H,7-12,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEANWZFVQFLAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=C5C=C(C=CC5=NC=C4C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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